molecular formula C13H18N2O3 B5102255 2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide

2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide

Cat. No. B5102255
M. Wt: 250.29 g/mol
InChI Key: FJQAEIWKLICZKC-UHFFFAOYSA-N
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Description

2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide, also known as MK-677 or Ibutamoren, is a selective agonist of the ghrelin receptor. It is a non-peptide compound that stimulates the secretion of growth hormone and insulin-like growth factor 1 (IGF-1) in a dose-dependent manner. MK-677 has been shown to have potential therapeutic applications in the treatment of growth hormone deficiency, sarcopenia, and osteoporosis.

Mechanism of Action

2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide selectively binds to the ghrelin receptor and stimulates the release of growth hormone and IGF-1. Ghrelin is a peptide hormone produced by the stomach that stimulates appetite and growth hormone secretion. 2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide mimics the effects of ghrelin by binding to the ghrelin receptor and activating the growth hormone secretagogue pathway.
Biochemical and Physiological Effects:
2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide has been shown to increase growth hormone levels, IGF-1 levels, and lean body mass in both animal and human studies. It has also been shown to increase bone mineral density, muscle mass, and fat-free mass in animal studies. 2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide has been studied for its potential therapeutic applications in the treatment of growth hormone deficiency, sarcopenia, and osteoporosis.

Advantages and Limitations for Lab Experiments

2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide has several advantages and limitations for lab experiments. One advantage is that it is a non-peptide compound that can be easily synthesized. Another advantage is that it selectively binds to the ghrelin receptor and stimulates the release of growth hormone and IGF-1. One limitation is that it may have off-target effects on other receptors. Another limitation is that it may have variable effects on different individuals.

Future Directions

There are several future directions for the study of 2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide. One direction is to study its long-term effects on growth hormone levels, IGF-1 levels, and body composition. Another direction is to study its potential therapeutic applications in the treatment of growth hormone deficiency, sarcopenia, and osteoporosis. Additionally, further research is needed to determine the optimal dosage and duration of treatment for 2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide.

Synthesis Methods

2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide can be synthesized by several methods, including the reaction of 2-methyl-5-nitrobenzaldehyde with pentanenitrile, followed by reduction with sodium borohydride and subsequent reaction with methylamine. Another method involves the reaction of 2-methyl-5-nitrobenzaldehyde with 1,5-dibromopentane, followed by reduction with sodium borohydride and subsequent reaction with methylamine.

Scientific Research Applications

2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide has been studied extensively in both animal and human studies. In animal studies, it has been shown to increase bone mineral density, muscle mass, and fat-free mass. In human studies, it has been shown to increase growth hormone levels, IGF-1 levels, and lean body mass. 2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide has also been studied for its potential therapeutic applications in the treatment of growth hormone deficiency, sarcopenia, and osteoporosis.

properties

IUPAC Name

2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-4-5-10(3)13(16)14-12-8-11(15(17)18)7-6-9(12)2/h6-8,10H,4-5H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQAEIWKLICZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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